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7(6H)-one

Cat. No.: B1373107 Get Quote

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-5H-cyclopenta[b]pyridin-
7(6H)-one

Foreword
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds

that offer both structural rigidity and versatile points for chemical modification. Fused

heterocyclic systems, particularly those incorporating the pyridine ring, are of paramount

importance due to their prevalence in a vast array of natural products and pharmacologically

active compounds.[1][2] Among these, the cyclopenta[b]pyridine core represents a valuable

framework. This guide provides a detailed examination of a specific derivative, 3-Bromo-5H-
cyclopenta[b]pyridin-7(6H)-one, a molecule poised as a strategic building block for chemical

synthesis and medicinal chemistry applications. We will dissect its molecular architecture,

predict its analytical characteristics, explore synthetic pathways, and discuss its potential in the

development of next-generation therapeutics.

The Cyclopenta[b]pyridine Scaffold: A Structural
Overview
The cyclopenta[b]pyridine system consists of a pyridine ring fused with a cyclopentane ring.

This arrangement creates a bicyclic structure that is largely planar, providing a rigid backbone

ideal for orienting functional groups in three-dimensional space to interact with biological
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targets. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and

introduces a dipole moment, influencing the molecule's solubility and binding properties.

Derivatives of this scaffold are recognized as key intermediates in the synthesis of

pharmaceuticals, including kinase inhibitors for oncology and agents targeting the central

nervous system.[3][4] The specific placement of substituents, such as halogens or carbonyl

groups, dramatically influences the molecule's reactivity and biological activity.

Nomenclature and Isomerism
It is critical to precisely define the structure of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one.

The IUPAC name specifies:

cyclopenta[b]pyridine: The core fused ring system.

3-Bromo: A bromine atom at position 3 of the pyridine ring.

7(6H)-one: A ketone group at position 7 of the cyclopentane ring, with position 6 being a

saturated carbon (CH₂).

5H: Position 5 is also a saturated carbon (CH₂).

This specific isomer must be distinguished from close structural relatives found in chemical

databases, such as 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-87-6),

where the carbonyl group is at position 5.[5] The precise location of the bromine atom and the

carbonyl group are fundamental to the molecule's electronic properties and synthetic utility.

Caption: Structure of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one.

Physicochemical Properties and Predicted
Analytical Signatures
While experimental data for this specific isomer is not readily available in public repositories,

we can predict its properties based on its structure and data from close isomers. This predictive

analysis is a cornerstone of modern drug development, allowing researchers to anticipate a

compound's behavior before committing to synthesis.
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Core Properties
The following table summarizes the fundamental physicochemical properties.

Property Value Source / Rationale

Molecular Formula C₈H₆BrNO Based on structural analysis

Molecular Weight 212.05 g/mol Calculated from formula

CAS Number Not assigned
Isomer CAS 1196154-87-6

exists[6]

Physical Form Predicted to be a solid Based on related compounds

Boiling Point ~291 °C at 760 mmHg Estimated from isomer data

Topological Polar Surface Area

(TPSA)
~29.96 Å²

Estimated from parent

ketone[7]

LogP ~1.2-1.5
Estimated from parent

ketone[7]

Predicted Spectroscopic Data
The true validation of a molecular structure lies in its spectroscopic signature. Below are the

predicted data points for key analytical techniques.

¹H NMR (400 MHz, CDCl₃):

δ ~8.5-8.7 ppm (d, 1H): Proton at C2, deshielded by the adjacent nitrogen.

δ ~7.8-8.0 ppm (d, 1H): Proton at C4, deshielded by nitrogen and influenced by the fused

ring.

δ ~3.0-3.2 ppm (t, 2H): Protons at C5 (-CH₂-), adjacent to the aromatic system.

δ ~2.8-3.0 ppm (t, 2H): Protons at C6 (-CH₂-), adjacent to the carbonyl group.

Causality: The chemical shifts are governed by the electronic environment. The aromatic

protons are in the deshielded region, with the proton alpha to the nitrogen being the most
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downfield. The aliphatic protons adjacent to the carbonyl (C6) are expected to be slightly

more deshielded than those at C5 due to the carbonyl's electron-withdrawing nature.

¹³C NMR (101 MHz, CDCl₃):

δ ~200-205 ppm: Carbonyl carbon (C7), highly characteristic.

δ ~150-165 ppm: Aromatic carbons attached to nitrogen (C2, C7a).

δ ~120-140 ppm: Other aromatic carbons (C4, C4a) and the carbon bearing the bromine

(C3).

δ ~35-45 ppm: Aliphatic carbon C6, adjacent to the carbonyl.

δ ~25-35 ppm: Aliphatic carbon C5.

Causality: The carbonyl carbon exhibits the largest chemical shift. Carbons in the pyridine

ring have distinct shifts based on their proximity to the electronegative nitrogen atom.

IR Spectroscopy (ATR):

~1700-1720 cm⁻¹ (strong): C=O stretch of the five-membered ring ketone.

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

~550-650 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (EI):

m/z ~211/213: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is

the characteristic isotopic signature of a molecule containing one bromine atom.

Fragment ions: Loss of CO (m/z ~183/185) and loss of Br (m/z ~132) would be expected

fragmentation pathways.

Strategic Synthesis Approach
A robust and efficient synthesis is critical for the practical application of any molecular building

block. While a specific protocol for 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one is not
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documented, a highly effective method for creating the core ketone structure has been

reported, which can be adapted. This involves the manganese-catalyzed oxidation of the CH₂

group adjacent to the pyridine ring.[8]

The proposed synthetic strategy leverages this established methodology. The key is to begin

with a precursor that already contains the necessary 3-bromo substitution on the pyridine ring.

Starting Material:
3-Bromo-6,7-dihydro-

5H-cyclopenta[b]pyridine

Reagents & Conditions:
Mn(OTf)₂ (catalyst)
t-BuOOH (oxidant)

H₂O (solvent), 25 °C

Target Product:
3-Bromo-5H-cyclopenta[b]

pyridin-7(6H)-one

Direct Oxidation

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)
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This protocol is adapted from the manganese-catalyzed oxidation of related 2,3-

cyclopentenopyridine analogues and serves as a self-validating system.[8][9] The progress can

be monitored by Thin Layer Chromatography (TLC), and the final product confirmed by the

spectroscopic methods outlined previously.

Objective: To synthesize 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one from 3-Bromo-6,7-

dihydro-5H-cyclopenta[b]pyridine.

Materials:

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq)[10]

Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (5 mol%)

tert-Butyl hydroperoxide (t-BuOOH), 65% in H₂O (3.0 eq)

Deionized Water (H₂O)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate/Hexane solvent system

Procedure:

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-6,7-dihydro-

5H-cyclopenta[b]pyridine (e.g., 1 mmol, 197 mg).

Add deionized water (10 mL) to the flask.

Add Manganese(II) trifluoromethanesulfonate (0.05 mmol, 17.6 mg).

Stir the mixture at room temperature (25 °C) to ensure dissolution/suspension.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2015/gc/c4gc02471k
https://www.rsc.org/suppdata/gc/c4/c4gc02471k/c4gc02471k1.pdf
https://www.benchchem.com/product/b1373107?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-6_7-dihydro-5H-cyclopenta_b_pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add tert-Butyl hydroperoxide (3.0 mmol) to the reaction mixture dropwise over 5

minutes.

Allow the reaction to stir at 25 °C for 24 hours. Monitor the reaction progress by TLC (e.g.,

3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material and the

appearance of a new, more polar spot.

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas

evolution ceases.

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purify the resulting crude residue by flash column chromatography on silica gel, eluting with

a gradient of ethyl acetate in hexane to yield the pure 3-Bromo-5H-cyclopenta[b]pyridin-
7(6H)-one.

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm

its structure and purity.

Applications in Research and Development
The true value of 3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one lies in its potential as a

versatile intermediate for constructing more complex molecules, particularly in the field of drug

discovery.
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Caption: Role as a versatile intermediate in drug development.

Cross-Coupling Reactions: The bromine atom at position 3 is a prime handle for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for

the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the exploration

of structure-activity relationships (SAR) for targets like protein kinases.[3]

Carbonyl Chemistry: The ketone at position 7 is a reactive site for nucleophilic addition,

condensation, and reductive amination reactions. This functionality can be used to install

new stereocenters, append linker groups, or build out the molecular framework into more

complex three-dimensional structures.

Scaffold for Bioactive Molecules: The rigid cyclopenta[b]pyridine core is found in molecules

with diverse biological activities. By using this bromo-ketone intermediate, researchers can

rapidly generate libraries of novel compounds for screening against various diseases,

including cancer, neurodegenerative disorders, and inflammatory conditions.[1][4]
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Conclusion
3-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one represents a molecule of significant strategic

interest. Its structure, featuring a rigid fused heterocyclic core with two distinct and orthogonal

points for chemical modification—the C-Br bond and the C=O group—makes it an ideal

building block for medicinal chemists and synthetic researchers. While detailed experimental

data on this specific isomer remains to be published, a thorough analysis of its structure allows

for reliable prediction of its analytical properties and the formulation of a robust synthetic plan

based on established green chemistry principles.[8] As the demand for novel chemical entities

in drug discovery continues to grow, versatile and well-characterized intermediates like this will

be indispensable tools in the development of future medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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